Enhanced Lipophilicity (logP 0.63) vs. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (logP -1.17)
The target compound exhibits a calculated logP of 0.63, representing a 1.80 log-unit increase in lipophilicity compared to the 4-amino-5-methyl analog, which has a calculated logP of -1.17 [1][2]. This places the allyl-substituted compound in a more favorable logP range for passive membrane permeation, a critical parameter in early-stage drug discovery. The comparator is the direct 4-amino-5-methyl derivative; the substitution pattern differs (allyl vs. methyl at position 4/5), and the logP values are sourced from the same cheminformatics database (ChemBase), ensuring internal consistency of the calculation method.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.63 |
| Comparator Or Baseline | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 20939-15-5): logP = -1.17 |
| Quantified Difference | ΔlogP = 1.80 log units (target more lipophilic) |
| Conditions | In silico calculation; data retrieved from ChemBase database entries. |
Why This Matters
A logP difference of 1.80 log units suggests substantially better passive membrane permeability for the target compound, which can influence lead selection for cell-based assays and oral bioavailability optimization.
- [1] ChemBase. 4-allyl-5-amino-4H-1,2,4-triazole-3-thiol. Product No. EN300-31392. Available at: https://www.chembase.cn (accessed 2026-05-02). View Source
- [2] ChemBase. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. CAS 20939-15-5. Available at: https://en.chembase.cn (accessed 2026-05-02). View Source
